Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
Brand Name: Vulcanchem
CAS No.: 56471-41-1
VCID: VC18649383
InChI: InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C16H29NO3
Molecular Weight: 283.41 g/mol

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate

CAS No.: 56471-41-1

Cat. No.: VC18649383

Molecular Formula: C16H29NO3

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate - 56471-41-1

Specification

CAS No. 56471-41-1
Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
IUPAC Name ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate
Standard InChI InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19)
Standard InChI Key IQLBHPALSIJIPG-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC

Introduction

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a synthetic organic compound characterized by its unique structure, which includes an ethyl ester of a glycinate moiety linked to a cycloheptyl ring substituted with a 1-methylpropyl group. This compound is part of a broader class of glycinate esters, which are often studied for their potential applications in pharmaceuticals, agrochemicals, and other fields due to their diverse biological activities.

Synthesis and Preparation

The synthesis of Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves the reaction of a cycloheptyl carboxylic acid derivative with ethyl glycinate in the presence of a coupling agent. This process is common in peptide synthesis and can be optimized using various coupling reagents like carbodiimides or aminium salts.

Potential Applications

Glycinate esters, including Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate, may have potential applications in pharmaceuticals due to their ability to act as prodrugs or intermediates in drug synthesis. Additionally, their structural diversity allows them to interact with various biological targets, which can be beneficial in drug discovery.

Safety and Handling

While specific safety data for Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is not available, handling such compounds generally requires caution. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and ventilation.

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